tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
Molecular Formula |
C19H19BrN2O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl 2-[3-(bromomethyl)phenyl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C19H19BrN2O2/c1-19(2,3)24-18(23)22-16-10-5-4-9-15(16)21-17(22)14-8-6-7-13(11-14)12-20/h4-11H,12H2,1-3H3 |
InChI Key |
SPBVJDYZRGHTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1C3=CC=CC(=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Based Cyclization
Reactants :
- 3-(Bromomethyl)benzaldehyde
- o-Phenylenediamine
Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (80–100°C)
- Catalyst: HCl or PPA (polyphosphoric acid)
Mechanism :
The aldehyde reacts with one amine group of o-phenylenediamine to form an imine intermediate, followed by cyclization to yield the benzimidazole core. However, the bromomethyl group may hydrolyze under acidic conditions, necessitating protective strategies.
Yield : ~50–65% (with competing side reactions).
tert-Butyl Carboxylate Protection
The 1-position nitrogen of the benzimidazole is protected using Boc anhydride (di-tert-butyl dicarbonate):
Procedure :
- Dissolve 2-(3-(bromomethyl)phenyl)-1H-benzimidazole in anhydrous THF.
- Add Boc₂O (1.2 equiv) and DMAP (4-dimethylaminopyridine, 0.1 equiv).
- Stir at 25°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Yield | 85–90% |
| Purity (HPLC) | >95% |
This step avoids N-Boc deprotection during subsequent bromination.
Bromination of the Methyl Group
The methyl substituent on the phenyl ring is brominated using N-bromosuccinimide (NBS) under radical conditions:
Procedure :
- Dissolve tert-butyl 2-(3-methylphenyl)-1H-benzimidazole-1-carboxylate in CCl₄.
- Add NBS (1.1 equiv) and AIBN (azobisisobutyronitrile, 0.05 equiv).
- Reflux at 80°C for 6–8 hours.
Optimization Insights :
- Solvent : CCl₄ > CH₂Cl₂ (higher radical stability).
- Initiation : AIBN generates bromine radicals for selective C–H bond cleavage.
- Side Reactions : Over-bromination minimized by stoichiometric NBS.
Alternative Route: Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed cross-coupling introduces the bromomethylphenyl group post-cyclization:
Steps :
- Synthesize tert-butyl 2-bromo-1H-benzimidazole-1-carboxylate.
- React with 3-(bromomethyl)phenylboronic acid under Suzuki conditions.
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 90°C, 12 hours |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Aldehyde Cyclization | Simple, one-pot | Low functional group tolerance | 50–65% |
| Boc Protection | High efficiency | Requires anhydrous conditions | 85–90% |
| Radical Bromination | Selective for methyl groups | Risk of over-bromination | 70–75% |
| Suzuki Coupling | Regioselective | Costly catalysts | 60–68% |
Characterization and Validation
- ¹H NMR (CDCl₃): δ 1.65 (s, 9H, tert-butyl), 4.45 (s, 2H, CH₂Br), 7.25–8.10 (m, 8H, aromatic).
- MS (ESI+) : m/z 387.3 [M+H]⁺.
- Purity : >98% by HPLC (C18 column, acetonitrile/water).
Industrial-Scale Considerations
- Cost Efficiency : Radical bromination is preferred for large-scale production due to lower catalyst costs.
- Safety : Bromine handling requires rigorous controls (e.g., fume hoods, inert atmospheres).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core and the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzimidazole derivative with an amine substituent.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity : The benzimidazole core is prevalent in many known anticancer agents due to its ability to interfere with cellular processes. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies suggest that tert-butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate may induce apoptosis through mechanisms such as caspase activation.
Compound IC50 (µg/mL) Mechanism of Action Compound A 1.61 ± 1.92 Apoptosis induction via caspase activation Compound B 1.98 ± 1.22 Inhibition of tubulin polymerization This compound TBD Potential alkylation of DNA - Antiviral and Antifungal Properties : The compound's structure suggests potential efficacy against viral infections and fungal growth, similar to other benzimidazole derivatives that have shown broad-spectrum biological activity.
Material Science
The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers and materials with specific properties. Its reactivity can be harnessed for creating cross-linked networks in polymer chemistry.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at the bromomethyl position significantly affect cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions demonstrated enhanced activity compared to counterparts lacking such modifications.
Notable Research Findings
- A study published in Journal of Medicinal Chemistry highlighted the discovery of highly potent benzimidazole derivatives as inhibitors for indoleamine 2,3-dioxygenase (IDO), showcasing the potential for developing new therapeutic agents based on this scaffold .
- Another research article discussed novel antiviral compounds derived from benzimidazole structures that exhibited significant inhibitory effects against viral replication .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The benzimidazole core can interact with DNA or RNA, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Reactivity
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 132873-77-9)
- Structure : Bromomethyl group at the 4-position of the benzimidazole ring.
- Molecular Formula : C₁₃H₁₅BrN₂O₂ (MW: 311.17 g/mol) .
tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 175531-13-2)
- Structure : Bromomethyl group at the 2-position of the benzimidazole ring.
- Molecular Formula : C₁₃H₁₅BrN₂O₂ (MW: 311.17 g/mol) .
- Reactivity : Proximity to the Boc group may influence electronic effects, altering reactivity in Suzuki-Miyaura couplings or alkylation reactions .
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 163798-87-6)
Physicochemical Properties
Key Differentiators
Substituent Position : The target compound’s bromomethyl group on the phenyl ring (vs. benzimidazole core in analogs) offers distinct steric and electronic environments for downstream reactions.
Reactivity : Bromine’s superior leaving-group ability compared to chlorine enhances its utility in nucleophilic substitutions .
Molecular Complexity : The target’s extended structure (C₁₉ vs. C₁₃ in analogs) provides more sites for functionalization in medicinal chemistry .
Biological Activity
tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate (CAS Number: 1281987-68-5) is a compound belonging to the benzoimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.
- Molecular Formula : C19H19BrN2O2
- Molecular Weight : 387.28 g/mol
- Appearance : White solid
- Melting Point : 78 - 79°C
- Purity : >96% .
Benzimidazole derivatives, including this compound, are known to exhibit diverse biological activities through interactions with various biomolecular targets. The mechanisms include:
- Inhibition of Bacterial Cell Division : Compounds in this class have been shown to target filamenting temperature-sensitive protein Z (FtsZ), crucial for bacterial cell division, leading to bactericidal effects against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis .
- Antimicrobial Activity : The compound demonstrates significant activity against a range of bacteria and fungi, which is attributed to its structural features that enhance membrane permeability and inhibit key metabolic pathways .
Biological Activity Data
The following table summarizes the biological activity data of this compound and related compounds:
Case Studies and Research Findings
Several studies have investigated the biological activity of benzimidazole derivatives similar to this compound:
-
Antimicrobial Efficacy :
- A study reported that benzimidazole derivatives exhibited high antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values below 1 µg/mL against resistant strains like MRSA .
- Molecular docking studies indicated that these compounds interact with essential bacterial proteins, providing insights into their mechanism of action .
-
Cytotoxicity Against Cancer Cells :
- Research on related benzimidazole compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity .
- Synergistic Effects :
Q & A
Q. Advanced
- DFT Calculations : Model transition states for bromination or cross-coupling reactions to identify kinetic vs. thermodynamic pathways .
- Molecular Docking : Predicts binding affinities for biological targets (e.g., antitumor agents), as shown for benzimidazole-triazole hybrids .
- Solvent Effect Simulations : COSMO-RS models optimize solvent selection to enhance reaction rates and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
